([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]
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Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound featuring a biphenyl core with two piperazine moieties attached via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Piperazine Moieties: The piperazine groups are introduced via a nucleophilic substitution reaction, where piperazine reacts with a suitable biphenyl derivative.
Formation of Methanone Linkages: The final step involves the formation of methanone linkages through a condensation reaction between the biphenyl-piperazine intermediate and a carbonyl-containing reagent.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: N-oxides of the piperazine groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable, high-performance materials.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-diylbis(methanone): Lacks the piperazine groups, making it less versatile in biological applications.
N,N’-Bis(4-fluorophenyl)piperazine: Contains fluorine atoms, which can alter its chemical reactivity and biological activity.
4,4’-Methylenebis(N,N-dimethylpiperazine): Features dimethyl groups on the piperazine rings, affecting its solubility and interaction with biological targets.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] stands out due to its combination of a biphenyl core and piperazine moieties, providing a unique balance of structural stability and functional versatility. This makes it particularly valuable in applications requiring both chemical robustness and biological activity.
Properties
CAS No. |
904958-92-5 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2 |
InChI Key |
GZPDFJRWQOGSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCNCC4 |
Origin of Product |
United States |
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